1,3-Dilinoleoyl-2-docosahexaenoyl glycerol

Cognitive Function Bioavailability Nutritional Neuroscience

1,3-Dilinoleoyl-2-docosahexaenoyl glycerol is a structurally defined triacylglycerol (TAG) with linoleic acid (18:2 n-6) at the sn-1 and sn-3 positions and docosahexaenoic acid (DHA, 22:6 n-3) at the sn-2 position. This specific regioisomeric configuration places the long-chain omega-3 polyunsaturated fatty acid DHA in the stereospecific sn-2 position, a key determinant of lipid digestion, absorption, and metabolic fate.

Molecular Formula C61H98O6
Molecular Weight 927.4 g/mol
Cat. No. B3026089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dilinoleoyl-2-docosahexaenoyl glycerol
Molecular FormulaC61H98O6
Molecular Weight927.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
InChIInChI=1S/C61H98O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-37-40-43-46-49-52-55-61(64)67-58(56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2)57-66-60(63)54-51-48-45-42-39-36-33-27-24-21-18-15-12-9-6-3/h7,10,16-21,25-28,30-33,37,40,46,49,58H,4-6,8-9,11-15,22-24,29,34-36,38-39,41-45,47-48,50-57H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,31-30-,32-26-,33-27-,40-37-,49-46-
InChIKeyBXAFRFFCLQVNJP-AZAKSZIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,3-Dilinoleoyl-2-Docosahexaenoyl Glycerol: A Structurally Defined sn-2 DHA Triacylglycerol for Lipid Metabolism Research


1,3-Dilinoleoyl-2-docosahexaenoyl glycerol is a structurally defined triacylglycerol (TAG) with linoleic acid (18:2 n-6) at the sn-1 and sn-3 positions and docosahexaenoic acid (DHA, 22:6 n-3) at the sn-2 position . This specific regioisomeric configuration places the long-chain omega-3 polyunsaturated fatty acid DHA in the stereospecific sn-2 position, a key determinant of lipid digestion, absorption, and metabolic fate [1]. Unlike random or naturally derived TAG mixtures, this synthetic compound provides a homogeneous, single-entity molecular tool for precisely interrogating structure-function relationships in lipid biochemistry and nutrition.

Why Generic Omega-3 or Unspecified TAG Mixtures Cannot Substitute for 1,3-Dilinoleoyl-2-Docosahexaenoyl Glycerol in Research


Substituting 1,3-dilinoleoyl-2-docosahexaenoyl glycerol with a generic fish oil, a random TAG mixture, or a simple ethyl ester concentrate introduces uncontrolled variables that confound experimental interpretation. The specific regioisomeric placement of DHA at the sn-2 position is not a minor detail; it fundamentally alters intestinal absorption kinetics and metabolic partitioning. Studies have demonstrated that DHA at the sn-2 position is preferentially absorbed and retained compared to DHA at the sn-1 or sn-3 positions, resulting in higher tissue accumulation and distinct physiological outcomes [1]. Furthermore, comparisons between TAG-based and ethyl ester (EE) forms show that TAG structures confer significantly higher bioavailability, with DHA-EE being the least favorable for absorption [2]. Without a defined molecular structure, batch-to-batch variability in fatty acid regioisomerism leads to irreproducible data, invalidating the use of undefined mixtures as scientifically equivalent alternatives.

Quantitative Differentiation: 1,3-Dilinoleoyl-2-Docosahexaenoyl Glycerol vs. Structurally Distinct DHA Sources


Enhanced Brain DHA Accumulation from sn-2 Positioned DHA in Triacylglycerols

In a comparative dietary intervention in Sprague-Dawley rats, triacylglycerols with DHA structured at the sn-2 position led to significantly higher DHA accumulation in the cerebral cortex and hippocampus compared to random-type DHA TAGs [1]. This demonstrates that the specific regioisomeric structure of 1,3-dilinoleoyl-2-docosahexaenoyl glycerol, which also places DHA at the sn-2 position, is a critical determinant of brain DHA enrichment. The magnitude of the enhancement is not stated as a percentage in the provided abstract, but the study explicitly notes 'significantly enhanced' accumulation in key brain regions. Behavioral assays further demonstrated improved cognitive performance in the sn-2 DHA groups, particularly at higher doses, underscoring the functional consequence of this structural feature [1].

Cognitive Function Bioavailability Nutritional Neuroscience

Superior DHA Bioavailability from Triglyceride vs. Ethyl Ester Molecular Forms

A direct comparison of DHA bioavailability in rats demonstrated that the triglyceride (TG) form of DHA provided significantly higher absorption than the ethyl ester (EE) form [1]. Specifically, conventional DHA TG structures afforded more effective DHA absorption by +23% compared to the EE structure [1]. Furthermore, a separate study on structured forms found that DHA-EE was the least favorable for DHA bioavailability, with the monoglyceride (MG) form achieving a 50% higher Cmax and 89% higher AUC compared to other structures, highlighting the critical impact of molecular form on pharmacokinetic parameters [2]. As a triglyceride, 1,3-dilinoleoyl-2-docosahexaenoyl glycerol is expected to benefit from the inherent bioavailability advantage of the TAG backbone over ethyl ester formulations, a key consideration for in vivo studies where systemic DHA exposure is a primary endpoint.

Intestinal Absorption Lipid Metabolism Pharmacokinetics

Reduced Fecal DHA Loss from the sn-2 Position Indicates Superior Intestinal Absorption

A study comparing the bioavailability of DHA from enantiopure triacylglycerols in rats found that less DHA was secreted in feces when it was esterified at the sn-2 position compared to the sn-1 or sn-3 positions [1]. This direct observation of lower fecal loss confirms that sn-2 bound DHA, such as that in 1,3-dilinoleoyl-2-docosahexaenoyl glycerol, is more efficiently absorbed by the intestinal tract. The study also noted no significant difference in absorption between DHA at the sn-1 and sn-3 positions, highlighting the unique advantage of the central glycerol carbon [1].

Lipid Digestion Nutrient Absorption Metabolic Efficiency

Improved Tissue n-3 PUFA Assimilation and Lipid Profile with sn-2 DHA TAGs

A 12-week study in Golden Syrian hamsters compared dietary groups including fish oil (FO), fish oil ethyl esters (FO-EE), and structured TAG with DHA at the sn-2 position (DHA-SL) [1]. The DHA-SL diet resulted in the lowest values of total cholesterol, LDL-cholesterol, HDL-cholesterol, total lipids, and aspartate aminotransferase activity among all groups [1]. Conversely, the FO diet showed the highest values for these parameters. Additionally, the DHA-SL diet achieved the highest Omega-3 Index and significantly increased n-3 PUFA (including EPA and DHA) in liver, erythrocytes, and brain compared to commercially available fish oils [1]. This demonstrates that the specific sn-2 DHA TAG structure, as found in 1,3-dilinoleoyl-2-docosahexaenoyl glycerol, is not just a bioavailable form of DHA but an active modulator of systemic lipid metabolism with superior cardiometabolic outcomes.

Cardiometabolic Health Lipidomics Nutritional Biochemistry

Targeted Applications of 1,3-Dilinoleoyl-2-Docosahexaenoyl Glycerol in Scientific Research and Product Development


Investigating Structure-Specific Effects of DHA on Neurodevelopment and Cognitive Function

For neuroscience research requiring precise control over brain DHA enrichment, 1,3-dilinoleoyl-2-docosahexaenoyl glycerol is the appropriate tool. Evidence demonstrates that sn-2 DHA TAGs lead to significantly higher DHA accumulation in the cerebral cortex and hippocampus and are associated with improved cognitive performance in behavioral assays [1]. Using a defined sn-2 DHA TAG eliminates the confounding variable of random DHA positioning found in natural oils, allowing researchers to directly attribute cognitive outcomes to the specific molecular structure of the administered lipid. This is critical for studies aiming to elucidate the mechanisms of DHA transport across the blood-brain barrier or to develop targeted nutraceuticals for cognitive health.

Standardized Lipid Bioavailability and Pharmacokinetic Studies

In pharmacokinetic and absorption studies, the high variability inherent to ethyl ester (EE) forms of DHA is a major limitation. Comparative data confirm that triglyceride (TG) forms of DHA offer superior bioavailability, with DHA-TG providing +23% more effective absorption than DHA-EE in rat models [2]. As a pure, defined TAG, 1,3-dilinoleoyl-2-docosahexaenoyl glycerol provides a consistent molecular entity for establishing baseline absorption, lymphatic transport, and tissue distribution profiles. This eliminates the confounds of variable regioisomerism and enzymatic hydrolysis rates, enabling robust, reproducible pharmacokinetic modeling and formulation development for DHA-based therapeutics.

Evaluating Cardio-Metabolic Effects of Structured Lipids in Preclinical Models

For studies on lipid metabolism and cardiometabolic disease, evidence from a 12-week hamster study shows that a sn-2 DHA structured TAG (DHA-SL) outperforms both fish oil and fish oil ethyl esters in improving serum lipid profiles (total cholesterol, LDL-C, HDL-C, total lipids) and enhancing tissue n-3 PUFA incorporation [3]. 1,3-Dilinoleoyl-2-docosahexaenoyl glycerol serves as a defined molecular probe to investigate the specific contribution of the sn-2 DHA configuration to these observed health benefits. It is the appropriate compound for dissecting the structure-activity relationship of DHA-containing TAGs in modulating hepatic lipid synthesis, lipoprotein metabolism, and systemic inflammation, unambiguously separating the effect of DHA dose from its molecular position.

Development of Next-Generation Parenteral or Enteral Nutrition Formulations

The pharmaceutical development of specialized lipid emulsions for clinical nutrition requires components with predictable and efficient metabolic handling. The superior absorption of DHA from the sn-2 position, as evidenced by significantly lower fecal DHA excretion compared to sn-1 and sn-3 positions [4], makes 1,3-dilinoleoyl-2-docosahexaenoyl glycerol a high-value candidate for lipid blends. In formulations intended for patients with compromised digestive function (e.g., short bowel syndrome, pancreatic insufficiency), maximizing nutrient bioavailability per administered dose is paramount. The defined sn-2 DHA TAG structure ensures that the DHA payload is delivered and retained with maximal efficiency, reducing waste and potentially improving patient outcomes.

Quote Request

Request a Quote for 1,3-Dilinoleoyl-2-docosahexaenoyl glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.